molecular formula C21H16O5 B12141726 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one

2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one

Cat. No.: B12141726
M. Wt: 348.3 g/mol
InChI Key: QKKFAWYMSIFENP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one typically involves the cyclization of chalcone intermediates. One common method includes the use of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one as a starting material. This intermediate undergoes a cyclization reaction mediated by DMSO/I2 to form the desired chromenone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxybenzo[h]chromen-4-one

InChI

InChI=1S/C21H16O5/c1-24-16-10-8-13(11-17(16)25-2)20-19(23)18(22)15-9-7-12-5-3-4-6-14(12)21(15)26-20/h3-11,23H,1-2H3

InChI Key

QKKFAWYMSIFENP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O)OC

Origin of Product

United States

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